N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

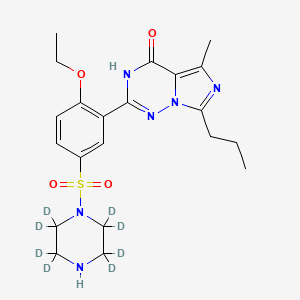

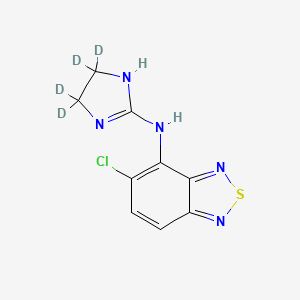

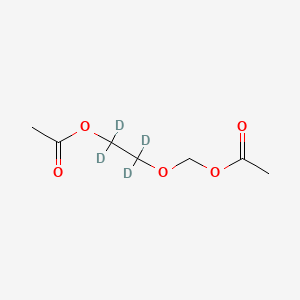

“N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5” is a chemical compound with the molecular formula C12H16D5NO4S and a molecular weight of 280.4 . It is a stable isotope labelled compound .

Physical and Chemical Properties This compound appears as an oil and is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .

Applications De Recherche Scientifique

Plant Stress Resistance

Glycine derivatives, such as glycine betaine (GB), are investigated for their roles in improving plant abiotic stress resistance. These compounds accumulate in response to environmental stresses like drought, salinity, and extreme temperatures, suggesting a protective effect on enzyme and membrane integrity and a role in osmotic adjustment. While the direct application of these derivatives in enhancing plant tolerance is highlighted, further research is needed to optimize their use in agriculture (Ashraf & Foolad, 2007).

Neuroprotection and Cognitive Enhancement

Glycine site agonists, like GLYX-13, offer potential in neuroprotection and cognitive enhancement without the psychotomimetic side effects associated with other treatments. GLYX-13, acting on the NMDA receptor's glycine site, shows promise in treating cognitive deficits and depressive symptoms, pointing towards a novel approach in managing neurodegenerative diseases and mood disorders (Moskal et al., 2014).

Antioxidant and Health Protection

Glycine's role in promoting glutathione synthesis, a crucial antioxidant, suggests broad potential for health protection. Dietary glycine might mitigate oxidative stress and support metabolic health, offering a novel nutritional approach to disease prevention (McCarty, O’Keefe, & DiNicolantonio, 2018).

Sleep Quality Improvement

Glycine ingestion has been shown to significantly improve subjective sleep quality, acting through mechanisms like body temperature regulation and neurotransmitter modulation. These findings open avenues for dietary glycine as a simple, effective intervention for sleep disorders (Bannai & Kawai, 2012).

Environmental and Health Effects of Herbicides

While not directly related to the compound , research on the environmental and health effects of herbicides like glyphosate provides context on the broader implications of chemical use in agriculture. Concerns around glyphosate's potential health risks underscore the importance of evaluating the safety and environmental impact of chemical compounds used in various industries (Van Bruggen et al., 2018).

Propriétés

IUPAC Name |

tert-butyl 2-[[2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/i1D3,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYYGUPYKZEDQD-WRMAMSRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)OC(C)(C)C)C([2H])([2H])SC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)